molecular formula C6H4N2O2S B15224939 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione

2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione

Cat. No.: B15224939
M. Wt: 168.18 g/mol
InChI Key: XUVKYPYBNMOIJI-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione: is a heterocyclic compound with a molecular formula of C6H4N2O2S and a molecular weight of 168.17 g/mol . This compound features a fused ring system consisting of a thieno ring and a pyridazine ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione typically involves the condensation of thieno[3,4-d]pyridazine precursors with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to introduce various substituents onto the thieno[3,4-d]pyridazine core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,4-d]pyridazine compounds .

Scientific Research Applications

Chemistry: In chemistry, 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology and Medicine: This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its chemiluminescent properties make it useful in the design of sensors and diagnostic tools .

Mechanism of Action

The mechanism of action of 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydrothieno[3,4-d]pyridazine-1,4-dione is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H4N2O2S

Molecular Weight

168.18 g/mol

IUPAC Name

2,3-dihydrothieno[3,4-d]pyridazine-1,4-dione

InChI

InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)6(10)8-7-5/h1-2H,(H,7,9)(H,8,10)

InChI Key

XUVKYPYBNMOIJI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CS1)C(=O)NNC2=O

Origin of Product

United States

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